molecular formula C18H30N2O4 B2617654 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate CAS No. 1376245-33-8

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate

Cat. No.: B2617654
CAS No.: 1376245-33-8
M. Wt: 338.448
InChI Key: KBBRPDYSMFZNKS-UHFFFAOYSA-N
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Description

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate is a complex organic compound that features a unique combination of functional groups, including a nitrile, an ester, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyanocyclohexyl intermediate: This step involves the reaction of cyclohexylamine with cyanogen bromide to form 1-cyanocyclohexylamine.

    Carbamoylation: The 1-cyanocyclohexylamine is then reacted with an appropriate carbamoyl chloride to form the carbamoyl intermediate.

    Esterification: The carbamoyl intermediate is then esterified with 3-hydroxyoctanoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxides (RO⁻) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new esters or alcohols.

Scientific Research Applications

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate involves its interaction with specific molecular targets. The nitrile group can interact with enzymes or receptors, potentially inhibiting their activity. The ester and hydroxyl groups can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyhexanoate: Similar structure but with a shorter carbon chain.

    1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxydecanoate: Similar structure but with a longer carbon chain.

    1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxybutanoate: Similar structure but with a much shorter carbon chain.

Uniqueness

1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-hydroxyoctanoate is unique due to its specific combination of functional groups and carbon chain length, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 3-hydroxyoctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-3-4-6-9-15(21)12-16(22)24-14(2)17(23)20-18(13-19)10-7-5-8-11-18/h14-15,21H,3-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBRPDYSMFZNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)OC(C)C(=O)NC1(CCCCC1)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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